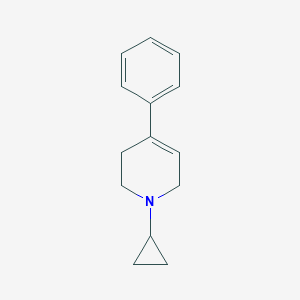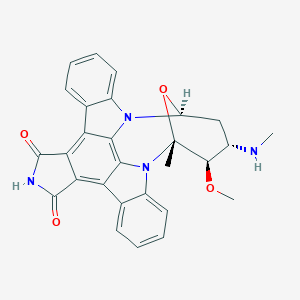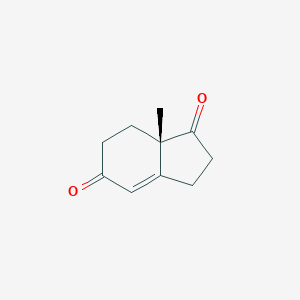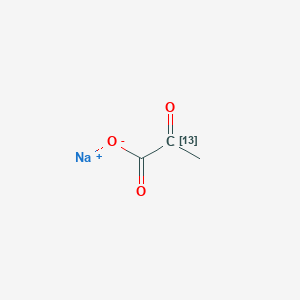
丙酮酸钠-2-13C
描述
Sodium pyruvate-2-13C is a stable isotope-labeled compound where the second carbon atom in the pyruvate molecule is replaced with the carbon-13 isotope. This compound is widely used in biochemical and metabolic research due to its ability to trace metabolic pathways and study enzyme kinetics. The molecular formula of sodium pyruvate-2-13C is CH3COCO2Na, and it has a molecular weight of 111.04 g/mol .
科学研究应用
Sodium pyruvate-2-13C is extensively used in scientific research due to its ability to trace metabolic pathways and study enzyme kinetics. Some of its applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic flux analysis to understand cellular metabolism and energy production.
Medicine: Utilized in metabolic imaging to diagnose and monitor diseases such as cancer and cardiovascular disorders.
Industry: Applied in the production of labeled pharmaceuticals and in the study of metabolic engineering for the production of biofuels
作用机制
Target of Action
Sodium pyruvate-2-13C is an isotopic analogue of sodium pyruvate . The primary target of sodium pyruvate is the pyruvate dehydrogenase complex (PDC), a key enzyme in the metabolic pathway that converts carbohydrates into energy .
Mode of Action
Sodium pyruvate-2-13C interacts with its target, the PDC, by providing an alternative source of pyruvate, which is a critical component in the citric acid cycle (also known as the Krebs cycle or TCA cycle). This cycle is a series of chemical reactions used by all aerobic organisms to generate energy .
Biochemical Pathways
The primary biochemical pathway affected by sodium pyruvate-2-13C is the citric acid cycle. Pyruvate, the product of glycolysis, enters the mitochondria where it is converted to acetyl CoA by the PDC. Acetyl CoA then enters the citric acid cycle, resulting in the production of ATP, the main energy currency of the cell .
Pharmacokinetics
It is known that pyruvate, the non-isotopic form of the compound, is rapidly absorbed and distributed throughout the body
Result of Action
The primary result of sodium pyruvate-2-13C action is the enhancement of cellular energy production. By providing an additional source of pyruvate, sodium pyruvate-2-13C can increase the efficiency of the citric acid cycle, leading to increased ATP production .
Action Environment
The action of sodium pyruvate-2-13C is influenced by various environmental factors. For instance, the presence of other substrates and cofactors necessary for the citric acid cycle can affect the efficacy of sodium pyruvate-2-13C. Additionally, the pH and temperature of the cellular environment can impact the stability and activity of the compound .
生化分析
Biochemical Properties
Sodium Pyruvate-2-13C interacts with several enzymes, proteins, and other biomolecules. It is a key molecule in energy production and functions as an antioxidant . It is incorporated into cells via monocarboxylate transporters and predominantly functions as an antioxidant .
Cellular Effects
Sodium Pyruvate-2-13C has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In adipocytes, sodium pyruvate promotes increased uptake of insulin-mediated glucose .
Molecular Mechanism
Sodium Pyruvate-2-13C exerts its effects at the molecular level through various mechanisms. One way in which sodium pyruvate provides energy to cells is through its conversion to acetyl-CoA, which then enters the TCA cycle, producing energy and linking to other energy-producing processes .
Temporal Effects in Laboratory Settings
The effects of Sodium Pyruvate-2-13C change over time in laboratory settings. It has been observed that an increase in maximal mitochondrial respiration occurs in cells upon PDK inhibition by Sodium Pyruvate-2-13C, in parallel with less proliferative capacity .
Dosage Effects in Animal Models
The effects of Sodium Pyruvate-2-13C vary with different dosages in animal models. For instance, intravenous administrations of bolus (500 mg/kg) and continuous infusion (1000 mg/kg/h) of Sodium Pyruvate-2-13C successfully increased oxygen metabolism in post 10-min CA rats .
Metabolic Pathways
Sodium Pyruvate-2-13C is involved in several metabolic pathways. It is a key intermediate in the metabolism of each cell, linking the anaerobic and aerobic portions of glucose catabolism . It also plays a central role in the metabolism of the Central Nervous System (CNS), linking the anaerobic and aerobic portions of glucose catabolism .
Transport and Distribution
Sodium Pyruvate-2-13C is transported and distributed within cells and tissues. It is incorporated into cells via monocarboxylate transporters . In the body, sodium pyruvate provides energy to cells through its conversion to acetyl-CoA, which then can enter the TCA cycle .
Subcellular Localization
The subcellular localization of Sodium Pyruvate-2-13C and its effects on activity or function are significant. For instance, ectopically expressed PDK2 and PDK3, which interact with Sodium Pyruvate-2-13C, were mainly localized in mitochondria compartments .
准备方法
Synthetic Routes and Reaction Conditions: Sodium pyruvate-2-13C can be synthesized through the carboxylation of labeled acetaldehyde. The reaction involves the use of carbon-13 labeled carbon dioxide in the presence of a base to form the labeled pyruvate. The reaction conditions typically include a controlled temperature and pressure to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods: In industrial settings, sodium pyruvate-2-13C is produced using isotopically labeled precursors. The process involves the fermentation of labeled glucose by microorganisms, followed by the extraction and purification of the labeled pyruvate. The final product is then converted to its sodium salt form through neutralization with sodium hydroxide .
Types of Reactions:
Oxidation: Sodium pyruvate-2-13C can undergo oxidation to form carbon dioxide and water. This reaction is catalyzed by pyruvate dehydrogenase in the presence of coenzymes.
Reduction: It can be reduced to lactate by lactate dehydrogenase in anaerobic conditions.
Substitution: Sodium pyruvate-2-13C can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Pyruvate dehydrogenase complex, NAD+, and coenzyme A.
Reduction: Lactate dehydrogenase and NADH.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Acetyl-CoA, carbon dioxide, and NADH.
Reduction: Lactate and NAD+.
Substitution: Corresponding substituted pyruvate derivatives.
相似化合物的比较
Sodium pyruvate-1-13C: Labeled at the first carbon atom.
Sodium pyruvate-3-13C: Labeled at the third carbon atom.
Sodium pyruvate-2,3-13C2: Labeled at both the second and third carbon atoms.
Uniqueness: Sodium pyruvate-2-13C is unique due to its specific labeling at the second carbon atom, which allows for detailed studies of metabolic pathways involving this position. This specificity is crucial for understanding the role of the second carbon in enzymatic reactions and metabolic flux .
属性
IUPAC Name |
sodium;2-oxo(213C)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-CGOMOMTCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583980 | |
| Record name | Sodium 2-oxo(2-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87976-70-3 | |
| Record name | Sodium 2-oxo(2-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


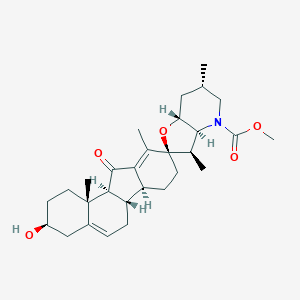
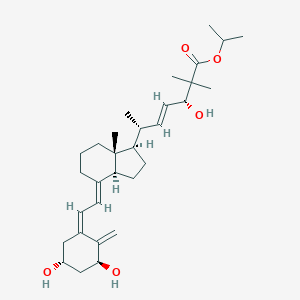
![methyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B119185.png)


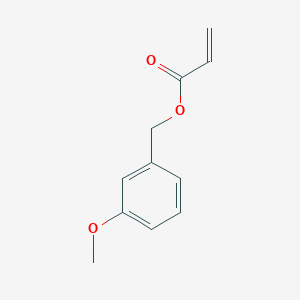
![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
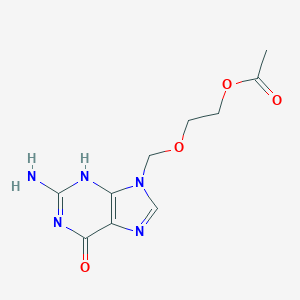
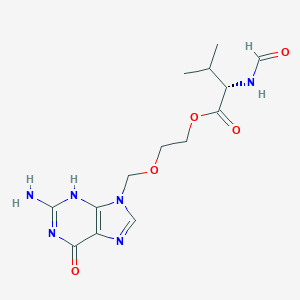

![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)
